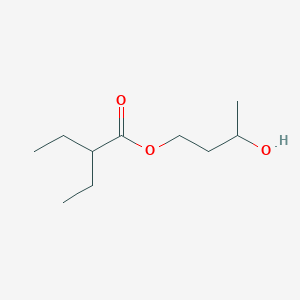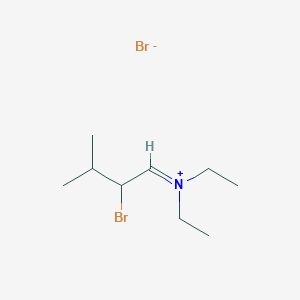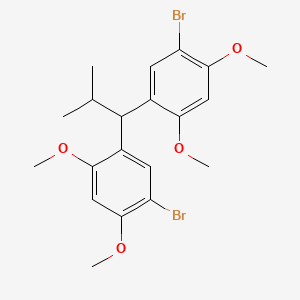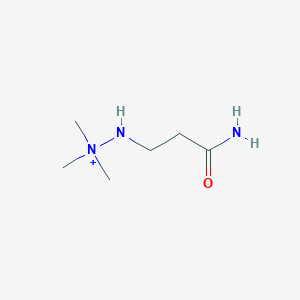
2-Ethenyl-3-hexyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-3-hexyloxirane is an organic compound with the molecular formula C10H18O It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and an ethenyl group attached to the third carbon of the hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-hexyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of 2-ethenyl-3-hexene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions can yield this compound. The reaction typically occurs at room temperature and requires an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as titanium silicalite-1 (TS-1) can be employed in the epoxidation process to enhance selectivity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-3-hexyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used for the oxidation of this compound.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the oxirane ring.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under basic conditions to form substituted products.
Major Products Formed
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of various substituted alcohols, amines, or thiols.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-3-hexyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and as a reactive intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-3-hexyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications to form new carbon-oxygen or carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Epoxyoctane: Similar in structure but lacks the ethenyl group.
Styrene oxide: Contains an oxirane ring but with a phenyl group instead of a hexyl chain.
Epichlorohydrin: Contains an oxirane ring with a chloromethyl group.
Uniqueness
2-Ethenyl-3-hexyloxirane is unique due to the presence of both an ethenyl group and a hexyl chain, which imparts distinct reactivity and properties compared to other similar compounds. This combination of functional groups makes it a versatile intermediate in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
88329-20-8 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-ethenyl-3-hexyloxirane |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-10-9(4-2)11-10/h4,9-10H,2-3,5-8H2,1H3 |
InChI-Schlüssel |
PNYURLTXZRPCCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1C(O1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)

![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)

![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)
![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)

![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

